molecular formula C10H10O3 B1367509 7-Hydroxy-4-methoxy-1-indanone CAS No. 98154-04-2

7-Hydroxy-4-methoxy-1-indanone

Cat. No. B1367509
CAS RN: 98154-04-2
M. Wt: 178.18 g/mol
InChI Key: GTDPFEVASSGTHY-UHFFFAOYSA-N
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Description

“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .


Synthesis Analysis

The synthesis of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular formula of “7-Hydroxy-4-methoxy-1-indanone” is C10H10O3 . The structure of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .


Chemical Reactions Analysis

The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .

Scientific Research Applications

Energetic and Structural Studies7-Hydroxy-1-indanone has been the subject of energetic and structural studies. Researchers conducted an

Scientific Research Applications of 7-Hydroxy-4-methoxy-1-indanone

Energetic and Structural Studies

7-Hydroxy-1-indanone has been the subject of energetic and structural studies. Researchers conducted an energetic study of 7-hydroxy-1-indanone using experimental techniques and computational calculations. The studies involved determining the enthalpies of combustion and sublimation, and the formation of gas-phase standard molar enthalpies. Additionally, intramolecular hydrogen bonding and proton transfer in 7-hydroxy-1-indanone were evaluated, revealing its thermodynamic stability and structural characteristics (Ribeiro da Silva & Ribeiro da Silva, 2020).

Potential in Neurological Treatments

Methoxy substituted 2-benzylidene-1-indanone derivatives, structurally related to 7-hydroxy-1-indanone, have been studied for their potential as antagonists in the treatment of neurological conditions. These compounds have shown affinity in the nanomolar range for certain neurological receptors, indicating their potential in the design of novel treatments (Janse van Rensburg et al., 2019).

Spectral and Reactivity Analysis

7-Hydroxy-1-indanone’s specific reactivity and spectral properties have been explored through various methods including X-ray analysis and computational calculations. These studies help understand the compound's molecular structure and its reaction mechanisms (Sigalov et al., 2016).

Applications in Excited-State Intramolecular Proton Transfer

The compound has been used in the study of excited-state intramolecular proton transfer (ESIPT), demonstrating its potential in white light generation in single ESIPT systems. This research offers insights into the development of organic light-emitting diodes and other photonic applications (Tang et al., 2011).

Energetic Characterization in Biomass Degradation

The energetic characterization of indanone derivatives, including those related to 7-hydroxy-1-indanone, has been studied in the context of biomass degradation. This research provides insight into the energetic effects of substituents in the indanone structure, relevant to bioenergy and biomass conversion processes (Silva et al., 2018).

Safety And Hazards

The safety data sheet for a structurally similar compound, 4-Hydroxy-1-indanone, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDPFEVASSGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541089
Record name 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-methoxy-1-indanone

CAS RN

98154-04-2
Record name 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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